molecular formula C17H14Cl2F2N2O3 B134885 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast CAS No. 162401-43-6

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast

Cat. No.: B134885
CAS No.: 162401-43-6
M. Wt: 403.2 g/mol
InChI Key: VXNCCFGMEHFNBA-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast is a derivative of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast involves the inhibition of PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound increases intracellular levels of cAMP, leading to reduced inflammation and relaxation of bronchial smooth muscles . The molecular targets include PDE4 isoforms, and the pathways involved are related to cAMP signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast is unique due to its specific combination of cyclopropylmethoxy and difluoromethoxy groups, which enhance its selectivity and potency as a PDE4 inhibitor. This makes it a promising candidate for further research and development in the treatment of inflammatory diseases .

Properties

IUPAC Name

4-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(25-8-9-1-2-9)14(5-10)26-17(20)21/h3-7,9,17H,1-2,8H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNCCFGMEHFNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460726
Record name KS-1190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162401-43-6
Record name KS-1190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is it important to synthesize and characterize impurities found during Roflumilast production?

A1: Identifying and synthesizing impurities that arise during Roflumilast production is crucial for several reasons [, ]:

  • Quality Control: The presence of impurities can impact the safety and efficacy of the final drug product. By understanding the impurities, researchers can develop sensitive analytical methods to monitor and control their levels during manufacturing [].
  • Regulatory Compliance: Regulatory bodies like the FDA require strict control over impurities in pharmaceuticals. Synthesizing and characterizing these impurities allows manufacturers to demonstrate compliance with these regulations [].
  • Understanding Side Reactions: The presence of specific impurities can provide insights into the reaction mechanisms involved in Roflumilast synthesis. This knowledge can help optimize the manufacturing process to minimize impurity formation [].

Q2: How does having access to synthesized impurities benefit the development of analytical methods for Roflumilast?

A2: Having access to pure, synthesized impurities is essential for developing robust analytical methods []. These methods might include:

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